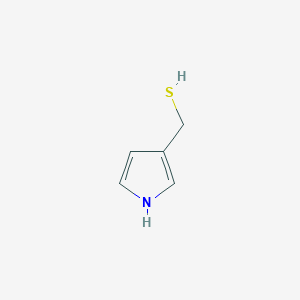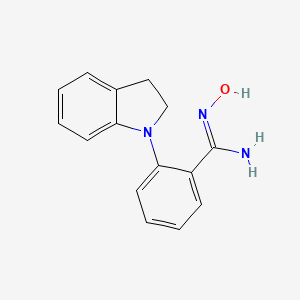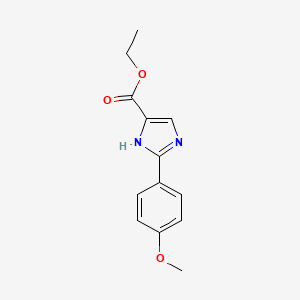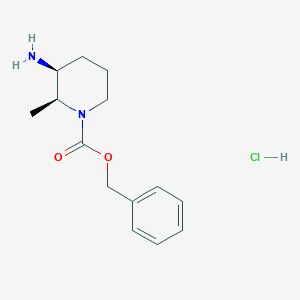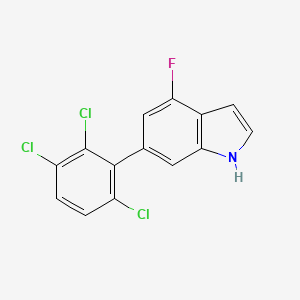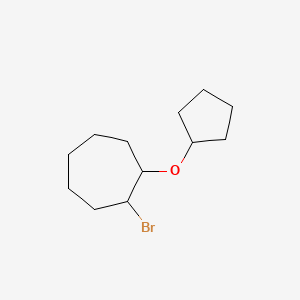
1-Bromo-2-(cyclopentyloxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopentyloxy)cycloheptane is an organic compound with the molecular formula C₁₂H₂₁BrO. It features a seven-membered cycloheptane ring substituted with a bromine atom and a cyclopentyloxy group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclopentyloxy)cycloheptane can be synthesized through the reaction of cycloheptanol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as gas chromatography and mass spectrometry, ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclopentyloxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cycloheptane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cycloheptene derivatives.
Oxidation: The cyclopentyloxy group can be oxidized to form cyclopentanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted cycloheptane derivatives
- Cycloheptene derivatives
- Cyclopentanone derivatives
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)cycloheptane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its unique structural features.
Material Science: It is explored for its potential in creating new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cycloheptane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyclopentyloxy group can participate in various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
- 1-Bromo-2-(cyclopentyloxy)cyclopentane
- 1-Bromo-2-(cyclopentyloxy)cyclohexane
- 1-Bromo-2-(cyclopentyloxy)cyclooctane
Comparison: 1-Bromo-2-(cyclopentyloxy)cycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-2-cyclopentyloxycycloheptane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h10-12H,1-9H2 |
InChI Key |
ZYAXGXALVLOEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


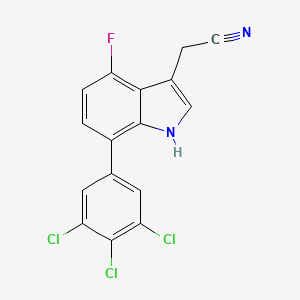
amine](/img/structure/B13079169.png)



